![molecular formula C8H14O3 B13007450 (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is a chemical compound with the molecular formula C8H14O3. It is characterized by a spirocyclic structure, which includes a methanol group attached to a dioxaspiro nonane ring system. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Common solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dioxaspiro[3.5]nonan-8-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dioxaspiro[3.5]nonane): A similar spirocyclic compound without the methanol group.
(2,5-Dioxaspiro[3.5]nonan-8-one): A compound with a ketone group instead of a methanol group.
(2,5-Dioxaspiro[3.5]nonan-8-yl)amine: A compound with an amine group instead of a methanol group.
Uniqueness
(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol is unique due to its specific spirocyclic structure and the presence of a methanol group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.5]nonan-8-ylmethanol |
InChI |
InChI=1S/C8H14O3/c9-4-7-1-2-11-8(3-7)5-10-6-8/h7,9H,1-6H2 |
InChI Key |
GALNADIRTKYTRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CC1CO)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
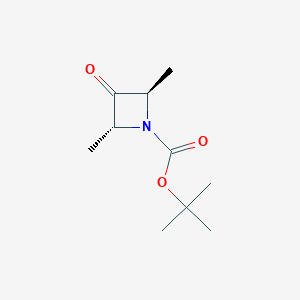
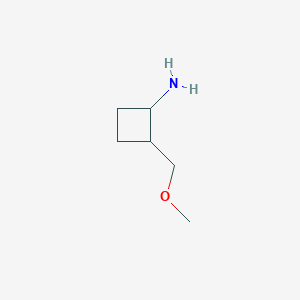

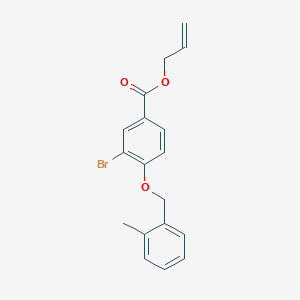
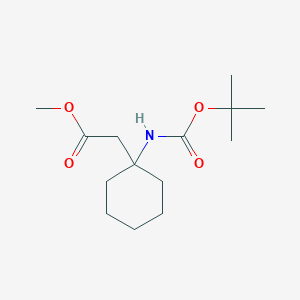
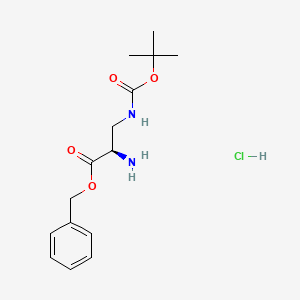

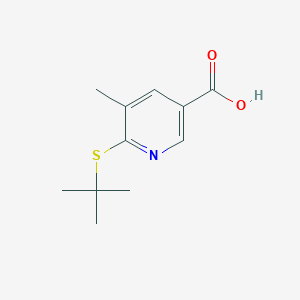

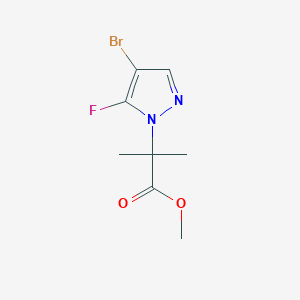
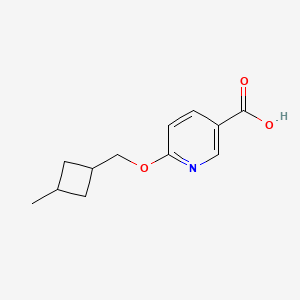
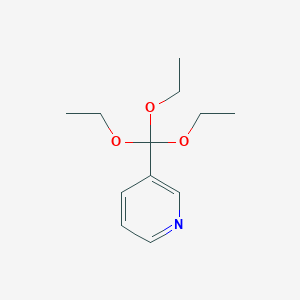
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
